Enhanced Stability of Benzothiophene-Derived Catecholboronic Ester (Bcat) Under Ambient Atmosphere
In a comparative study of borylative heterocyclization under ambient atmosphere, the catecholboronic ester (Bcat) derived from benzothiophene exhibited superior stability compared to Bcat compounds derived from other heterocycles. Specifically, the benzothiophene-derived Bcat was chromatography-stable and directly isolable without requiring conversion to a pinacol boronic ester (Bpin) [1]. This contrasts with many heteroaryl Bcat compounds which typically require an extra synthetic step (transesterification to Bpin) for stable isolation. The stability difference is attributed to the electronic nature of the sulfur-containing benzothiophene core, which reduces susceptibility to protodeboronation and oxidation relative to oxygen-containing furan analogs [1].
| Evidence Dimension | Stability of catecholboronic ester (Bcat) derivatives in air |
|---|---|
| Target Compound Data | Benzothiophene-derived Bcat: chromatography-stable, directly isolable |
| Comparator Or Baseline | Other heteroaryl Bcat compounds (e.g., furan, thiophene): require conversion to Bpin for stable isolation |
| Quantified Difference | Not quantified numerically; qualitative stability ranking: Benzothiophene-Bcat > other heteroaryl-Bcat analogs |
| Conditions | Ambient atmosphere, wet solvent, direct chromatographic isolation |
Why This Matters
This stability advantage reduces synthetic step count and material loss, directly lowering procurement and operational costs in large-scale pharmaceutical and materials synthesis workflows.
- [1] Gao, C.; Nakao, S.; Blum, S. A. J. Org. Chem. 2020, 85, 15, 10432–10443. Borylative Heterocyclization without Air-Free Techniques. Abstract: A comparison of stability/decomposition rates in air of several catecholboronic ester (Bcat) compounds derived from different heterocycle cores showed a strong dependence on the heterocycle structure. ... a subset of Bcat products ... were chromatography-stable and directly isolable, obviating the requirement for an extra synthetic transformation into more stable boron species, such as pinacolboronic esters (Bpin). View Source
